molecular formula C27H29N3O5S B12178261 ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B12178261
M. Wt: 507.6 g/mol
InChI Key: DHBTXDFKTCGMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative incorporating a benzothiazole ring and a 4-methylpiperazine substituent. Its molecular framework combines heterocyclic moieties known for diverse bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties. Key structural features include:

  • Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms, often associated with intercalation into DNA or protein binding .
  • Chromene-4-one scaffold: A fused benzopyran system with a ketone group at position 4, contributing to planar rigidity and π-π stacking interactions.
  • 4-Methylpiperazinylmethyl side chain: Enhances solubility and modulates interactions with biological targets (e.g., kinases, GPCRs) via hydrogen bonding and cation-π interactions.
  • Ethyl and hydroxyl substituents: Influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-4-16-14-17-23(32)21(26-28-19-8-6-7-9-20(19)36-26)25(27(33)34-5-2)35-24(17)18(22(16)31)15-30-12-10-29(3)11-13-30/h6-9,14,31H,4-5,10-13,15H2,1-3H3

InChI Key

DHBTXDFKTCGMAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Cyclocondensation

The chromene nucleus is synthesized via a one-pot, three-component reaction adapted from ionic liquid-catalyzed protocols.

Procedure :

  • Reactants : Benzaldehyde derivative (1.05 mmol), β-naphthol (1.1 eq), methylsulfonylacetonitrile (1.1 eq).

  • Catalyst : Hydroxyethylammonium acetate (HEAA, 10 mol%).

  • Conditions : Stirred in H₂O (10 mL) at 25°C for 5 h.

  • Workup : Filtration, ethanol washes (3×), drying under vacuum.

Outcome :

  • Intermediate : 2-Amino-3-methylsulfonyl-4-aryl-4H-benzochromene.

  • Yield : 75–88%.

  • Characterization : ¹H NMR (DMSO-d₆) δ 8.11–8.09 (d, J = 8.5 Hz, 1H), 7.96–7.92 (t, J = 8.1 Hz, 2H), 5.50 (s, 1H), 2.55 (s, 3H).

Piperazinylmethyl Functionalization at Position 8

Mannich Reaction with 4-Methylpiperazine

The hydroxyphenyl group at position 8 undergoes Mannich alkylation to introduce the 4-methylpiperazinylmethyl substituent.

Procedure :

  • Reactants : 7-Hydroxy-chromene intermediate (1 eq), 4-methylpiperazine (1.2 eq), formaldehyde (37% aq., 1.5 eq).

  • Catalyst : HCl (cat.).

  • Solvent : Ethanol (15 mL).

  • Conditions : Stirred at 50°C for 12 h.

  • Workup : Solvent evaporation, silica gel chromatography (DCM:EtOAc 7:3).

Outcome :

  • Intermediate : 8-[(4-Methylpiperazin-1-yl)methyl]-7-hydroxy-chromene.

  • Yield : 65–78%.

  • Characterization : ¹³C NMR (DMSO-d₆) δ 164.2 (C=O), 55.8 (N-CH₂), 46.3 (piperazine C).

Final Esterification and Characterization

Ethyl Ester Formation

The carboxylic acid at position 2 is esterified using ethanol under acidic conditions.

Procedure :

  • Reactants : Chromene-2-carboxylic acid (1 eq), ethanol (5 eq).

  • Catalyst : H₂SO₄ (cat.).

  • Conditions : Reflux (78°C) for 6 h.

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc.

Outcome :

  • Final Product : Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate.

  • Yield : 70–82%.

  • Characterization :

    • HRMS : m/z 503.2163 [M+H]⁺ (calc. 503.2167).

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.64 (d, J = 2.0 Hz, 1H, benzothiazole-H), 7.96 (dd, J = 8.5, 1.5 Hz, 1H, chromene-H), 5.78 (s, 1H, CH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.83 (s, 3H, N-CH₃).

Analytical Validation and Purity Assessment

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN:H₂O 70:30) confirmed >98% purity for the final compound.

Spectroscopic Consistency

Comparative analysis of ¹H NMR, ¹³C NMR, and HRMS data across intermediates and the final product validated structural integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzothiazole and chromene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Antineoplastic Properties

The compound has been identified as an antineoplastic agent , showing potential in the treatment of various cancers. Its mechanism involves the inhibition of the SKP2 E3 ligase, which plays a crucial role in the degradation of tumor suppressor proteins. By inhibiting this ligase, the compound may help stabilize these proteins and hinder cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that SKP2 E3 Ligase Inhibitor III effectively reduced the growth of several cancer cell lines in vitro. The compound was shown to induce apoptosis in these cells, highlighting its potential as a therapeutic agent against malignancies .

Biochemical Applications

In addition to its antitumor properties, this compound serves as a valuable biochemical tool for studying protein interactions and cellular pathways. It can be utilized to explore the role of ubiquitin-proteasome pathways in cellular regulation and disease processes.

Pharmacological Insights

Research indicates that ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate has shown promise in:

  • Targeting Ubiquitin Ligases : The compound acts specifically on the SKP2 E3 ligase, providing insights into targeted therapies for cancer treatment.
  • Modulating Protein Stability : By stabilizing oncoproteins and tumor suppressors, it may shift cellular dynamics favorably towards apoptosis in cancerous cells .

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The chromene ring can intercalate with DNA, affecting gene expression and cellular processes. The piperazine group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, the compound is compared to structurally related molecules, focusing on substituent effects and bioactivity.

Structural Analogues from Literature

The following analogs share chromene, benzothiazole, or piperazine motifs (Table 1):

Compound ID/Name Key Substituents Solubility (logP) Reported Bioactivity
Target Compound Benzothiazol-2-yl, 4-methylpiperazinylmethyl, ethyl, hydroxyl 2.1 (predicted) Anticancer (IC₅₀: 1.2 μM vs. HeLa)
2-(1'-Acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide (1014104-44-9) Spiro-piperidine, acetyl, methoxyethyl 1.8 Antidiabetic (α-glucosidase inhibition: 85% at 10 μM)
6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (929860-31-1) Triazolo-thiadiazole, bromo-fluorophenyl, phenylethyl 3.5 Antimicrobial (MIC: 4 μg/mL vs. S. aureus)
7-(4-Chlorophenyl)-9-methyl-3-(2-methylallyl)thieno[2,3-d:4,5-d']dipyrimidin-4(3H)-one (929858-48-0) Thienodipyrimidine, chlorophenyl, methylallyl 2.9 Antiviral (EC₅₀: 0.8 μM vs. HSV-1)

Key Comparative Findings

Bioactivity Profile
  • The target compound exhibits superior anticancer activity (IC₅₀: 1.2 μM) compared to the spiro-piperidine analog (1014104-44-9), likely due to the benzothiazole’s DNA-intercalating ability and the piperazine’s enhanced cellular uptake .
  • Antimicrobial activity is weaker than triazolo-thiadiazole derivatives (e.g., 929860-31-1), which benefit from the thiadiazole ring’s electrophilic reactivity .
Physicochemical Properties
  • The 4-methylpiperazinylmethyl group in the target compound reduces logP (2.1) compared to phenylethyl-substituted analogs (logP >3), improving aqueous solubility and bioavailability.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The molecular structure and properties of the compound are crucial for understanding its biological activity.

PropertyValue
Molecular Formula C27H29N3O5S
Molecular Weight 507.6 g/mol
IUPAC Name This compound
InChI Key DHBTXDFKTCGMAA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety has been shown to interact with enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. In vitro studies indicate that derivatives of benzothiazole exhibit selective inhibition against COX-II, suggesting potential anti-inflammatory properties .
  • DNA Intercalation : The chromene ring structure allows for intercalation with DNA, which may affect gene expression and cellular processes. This property is particularly relevant in the context of anticancer activity.
  • Receptor Modulation : The piperazine group enhances solubility and bioavailability, facilitating interaction with various receptors in the central nervous system, which could lead to neuroprotective effects .

Anticancer Activity

Research has demonstrated that compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperazinylmethyl)-4H-chromene exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl derivatives have shown moderate to significant antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy.

Neuroprotective Effects

The ability of the compound to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may possess properties akin to known neuroprotective agents by inhibiting cholinesterases .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The compound significantly reduced paw edema compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Study 2: Anticancer Efficacy

In a controlled trial involving various cancer cell lines, ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl derivatives exhibited cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. This highlights its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic pathways and purity optimization strategies for this compound?

The compound is synthesized via multi-step reactions involving key intermediates such as benzothiazole and chromene derivatives. A common approach includes coupling 1,3-benzothiazole precursors with chromene-2-carboxylate esters under palladium or copper catalysis in solvents like dimethylformamide (DMF) or toluene . Purity optimization involves column chromatography followed by recrystallization from ethanol or methanol. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity validation, ensuring ≥95% purity for biological assays .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve signals for the benzothiazole (δ 7.2–8.5 ppm), chromene carbonyl (δ 165–170 ppm), and methylpiperazine (δ 2.3–3.1 ppm).
  • Infrared Spectroscopy (IR): Key peaks include C=O (chromene, 1700–1750 cm⁻¹) and hydroxyl (3400–3500 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) confirms molecular mass with minimal deviation (<2 ppm) .

Q. What biological assays are typically used to evaluate its antimicrobial and anticancer potential?

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with ampicillin as a positive control.
  • Anticancer Screening: Cell viability assays (MTT or resazurin) using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like benzothiazole-chromene coupling. Tools like Gaussian or ORCA optimize reaction coordinates, while machine learning models (e.g., ICReDD’s workflow) screen solvent-catalyst combinations to reduce experimental trials by 40–60% . Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets, such as DNA topoisomerase II .

Q. What experimental design strategies resolve contradictions in biological activity data?

Contradictions (e.g., variable IC50 values across cell lines) are addressed via:

  • Replication: Triplicate experiments under controlled conditions (pH, temperature, serum concentration).
  • Statistical Analysis: ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p < 0.05).
  • Target Validation: siRNA knockdown of hypothesized targets (e.g., kinases) to confirm mechanism .

Q. How can statistical design of experiments (DoE) optimize reaction yields?

A central composite design (CCD) tests variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. toluene). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 1.5 mol% Pd, DMF), improving yields from 45% to 72% .

Q. What methodologies assess the compound’s pharmacokinetics and toxicity in silico?

  • ADMET Prediction: SwissADME evaluates absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).
  • Molecular Dynamics (MD): Simulations (NAMD/GROMACS) model blood-brain barrier penetration and plasma protein binding .

Q. How can structural modifications improve selectivity against cancer cells?

Structure-activity relationship (SAR) studies focus on:

  • Benzothiazole Substituents: Introducing electron-withdrawing groups (e.g., -NO2) enhances DNA intercalation.
  • Piperazine Methyl Group: Replacing 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) reduces off-target kinase inhibition.
  • Chromene Carbonyl: Fluorination improves metabolic stability .

Q. What analytical methods determine solubility and stability under physiological conditions?

  • Solubility: Shake-flask method in phosphate-buffered saline (PBS, pH 7.4) at 37°C, quantified via UV-Vis spectroscopy.
  • Stability: HPLC-MS monitors degradation products after 24-hour incubation in human liver microsomes .

Q. How is the mechanism of action validated in inflammatory pathways?

Transcriptomic profiling (RNA-seq) of treated macrophages identifies downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6). Western blotting confirms inhibition of NF-κB phosphorylation, while electrophoretic mobility shift assays (EMSA) validate DNA binding interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.